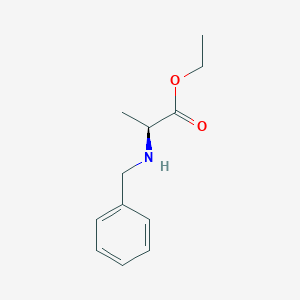

(S)-Ethyl 2-(benzylamino)propanoate

Description

Contextualization as a Chiral Alpha-Amino Acid Derivative

(S)-Ethyl 2-(benzylamino)propanoate belongs to the class of chiral alpha-amino acid derivatives. Alpha-amino acids are the fundamental constituents of proteins and are inherently chiral (with the exception of glycine). The "S" designation in its name refers to the specific stereochemical arrangement of the substituents around the chiral alpha-carbon, as defined by the Cahn-Ingold-Prelog priority rules. The benzylamino group, a secondary amine with a benzyl (B1604629) substituent, and the ethyl propanoate, an ester group, are key features that influence its reactivity and utility.

The development of synthetic methodologies for preparing such chiral amino acid derivatives is a significant area of research. These methods often aim for high enantioselectivity to produce a single enantiomer, which is crucial for applications in pharmaceuticals and materials science.

Significance as a Chiral Building Block in Contemporary Organic Synthesis

Chiral building blocks are essential tools in modern organic synthesis, enabling the construction of complex molecules with precise three-dimensional structures. This compound serves as a valuable chiral synthon, a molecular fragment that can be incorporated into a larger molecule through a series of chemical reactions. Its utility stems from the ability to transfer its inherent chirality to the target molecule.

Recent advancements in catalysis have highlighted the importance of such chiral amino acid esters. For instance, research into the asymmetric synthesis of nitrogen-containing heterocycles often employs chiral starting materials to induce stereoselectivity. rsc.org The aza-Michael reaction, a key method for forming carbon-nitrogen bonds, can be performed stereoselectively using chiral precursors to yield enantiomerically enriched heterocyclic products. rsc.org

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The application of this compound as an intermediate is crucial in the multi-step synthesis of more complex organic molecules, including natural products and pharmacologically active compounds. Its functional groups allow for a variety of transformations. The secondary amine can participate in N-alkylation, acylation, and other coupling reactions, while the ester group can be hydrolyzed, reduced, or converted into other functional groups.

For example, derivatives of amino acids are fundamental in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. nih.gov These are designed to have improved properties such as increased stability and bioavailability. Furthermore, chiral amino acid derivatives are key starting materials for the stereoselective synthesis of β-lactams, a core structural motif in many antibiotic drugs. nih.gov The synthesis of these complex structures often relies on the precise stereochemical control offered by chiral intermediates like this compound. The development of efficient synthetic routes to pharmacologically relevant nitrogen heterocycles frequently involves the use of such chiral building blocks to ensure the desired biological activity of the final compound. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl (2S)-2-(benzylamino)propanoate |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3/t10-/m0/s1 |

InChI Key |

QDBFFNIUCGDMQN-JTQLQIEISA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C)NCC1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)C(C)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for S Ethyl 2 Benzylamino Propanoate and Its Derivatives

Enantioselective Synthesis Approaches

The synthesis of enantiomerically pure (S)-Ethyl 2-(benzylamino)propanoate is paramount for its applications. Chemists have developed several strategies to achieve high enantioselectivity, which can be broadly categorized into reductive amination and derivatization from chiral precursors.

Reductive Amination Strategies

Reductive amination of a prochiral keto ester is a direct and atom-economical approach to α-amino esters. This strategy involves the in situ formation of an imine from ethyl pyruvate (B1213749) and benzylamine (B48309), followed by a stereoselective reduction.

Direct asymmetric reductive amination involves the use of a chiral catalyst to control the stereochemical outcome of the reduction of the intermediate imine. A variety of metal catalysts and organocatalysts have been explored for this transformation. For instance, iridium complexes bearing chiral ligands have been shown to be effective for the reductive amination of ketones. organic-chemistry.org The reaction proceeds under transfer hydrogenation conditions, often utilizing ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org The efficiency and enantioselectivity of this method are highly dependent on the choice of catalyst, solvent, and reaction conditions.

A biomimetic approach to the direct reductive amination of ketones utilizes a thiourea-based organocatalyst. This catalyst activates the imine through hydrogen bonding, mimicking enzymatic processes, and employs a Hantzsch ester for the transfer hydrogenation step. organic-chemistry.org

| Reactants | Catalyst/Reducing Agent | Key Features |

| Ketones, Aryl amines | S-benzyl isothiouronium chloride / Hantzsch ester | Recoverable organocatalyst, good yields. organic-chemistry.org |

| Aldehydes, Ketones | Dibutyltin dichloride / Phenylsilane | Suitable for anilines and dialkylamines. organic-chemistry.org |

| Ketones | Cp*Ir complexes with 2-picolinamide moiety / Ammonium formate | Primary amine synthesis under transfer hydrogenation. organic-chemistry.org |

Enzymes offer a highly selective and environmentally benign alternative for reductive amination. While the direct use of transketolase for the synthesis of this compound is not explicitly detailed in the provided context, the principle of using enzymes for reductive amination is well-established. Generally, this involves the use of amino acid dehydrogenases or other enzymes that can catalyze the stereoselective reduction of an imine. These biocatalytic systems often require a cofactor, such as NADH or NADPH, which is regenerated in situ. The high stereospecificity of enzymes can lead to products with excellent enantiomeric purity.

Derivatization from Chiral Alpha-Amino Acid Precursors

An alternative and widely used strategy involves starting with a readily available chiral α-amino acid, thereby circumventing the need for an enantioselective step.

The most straightforward approach is the direct N-benzylation of the commercially available L-alanine ethyl ester. chemicalbook.comnih.gov This method involves the reaction of L-alanine ethyl ester hydrochloride with benzyl (B1604629) bromide or a similar benzylating agent in the presence of a base. orgsyn.org The base, such as potassium carbonate, neutralizes the hydrochloric acid and facilitates the nucleophilic attack of the amino group on the benzylating agent. orgsyn.org This reaction is typically carried out in a suitable organic solvent. The primary product is the desired this compound, although the formation of the dibenzylated product, (S)-Ethyl 2-(dibenzylamino)propanoate, can be a side reaction. orgsyn.org Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the mono-benzylated product.

| Starting Material | Reagents | Product | Reference |

| L-Alanine ethyl ester hydrochloride | Benzyl bromide, Potassium carbonate | This compound | chemicalbook.comorgsyn.org |

| S-Phenylalanine | Benzyl bromide, Potassium carbonate, Sodium hydroxide | Benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate | orgsyn.org |

In some instances, other chiral amino acid derivatives can be converted to this compound. For example, a multi-step synthesis could start from a different amino acid, which is then transformed through a series of reactions, including chain elongation or modification of the side chain, followed by N-benzylation. While less direct, this approach can be valuable if the starting amino acid derivative is more readily available or offers a strategic advantage for a particular synthetic route. For instance, the synthesis of novel pyrimidine (B1678525) derivatives has been achieved starting from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride, which undergoes cyclization and further modification. mdpi.com This highlights the versatility of using functionalized amino acid derivatives as precursors for complex chiral molecules.

Asymmetric Catalysis in Carbon-Nitrogen Bond Formation

The creation of the stereogenic center in this compound hinges on the formation of the carbon-nitrogen (C-N) bond with high enantioselectivity. This is primarily achieved through asymmetric catalysis, which can be broadly categorized into chiral ligand-mediated metal catalysis and organocatalysis.

Chiral Ligand-Mediated Approaches

The asymmetric reductive amination of α-keto esters stands as a principal pathway for the synthesis of α-amino esters. This transformation involves the condensation of an α-keto ester, such as ethyl pyruvate, with an amine, like benzylamine, to form an intermediate imine, which is then asymmetrically reduced. The stereochemical outcome of this reduction is dictated by a chiral catalyst, typically a transition metal complexed with a chiral ligand.

While specific examples detailing the synthesis of this compound via this method are not extensively documented in readily available literature, the general principles of asymmetric reductive amination are well-established. A variety of chiral ligands have been developed for this purpose, moving from classical C2-symmetric phosphine (B1218219) and N,N-ligands to more modern, non-symmetrical P,N-ligands. These ligands create a chiral environment around the metal center, which differentiates between the two faces of the imine substrate during the hydride transfer step, leading to the preferential formation of one enantiomer. The choice of metal, ligand, and reaction conditions is crucial for achieving high yields and enantiomeric excess (e.e.).

Organocatalytic Methods for Stereocontrol

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral organocatalysts, such as proline and its derivatives or chiral phosphoric acids, can effectively control the stereochemistry of C-N bond-forming reactions.

For the synthesis of α-amino esters, organocatalytic approaches like the asymmetric Strecker synthesis or the reductive amination of α-keto esters are employed. In a typical organocatalyzed reductive amination, a chiral Brønsted acid, such as a chiral phosphoric acid, activates the imine intermediate formed from ethyl pyruvate and benzylamine, rendering it more susceptible to nucleophilic attack by a reducing agent, often a Hantzsch ester. The chiral catalyst forms a transient complex with the imine, sterically shielding one face and directing the hydride attack to the other, thus inducing enantioselectivity. Although the direct application of this method to produce this compound is a logical extension, specific documented examples with detailed research findings remain to be broadly reported.

Alternative Synthetic Routes and Conditions for Related Alpha-Amino Esters

Beyond asymmetric catalysis, other synthetic strategies and reaction conditions have been explored for the synthesis of α-amino esters and their derivatives, often focusing on greener and more efficient processes.

Michael Addition Reactions to Substituted Acrylates (for related compounds)

The aza-Michael addition, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a direct route to β-amino esters. While this method does not directly yield the α-amino ester this compound, it is a significant pathway for the synthesis of related N-benzylated β-amino esters. For instance, the reaction of benzylamine with various acrylate (B77674) esters can be promoted under different conditions. researchgate.netresearcher.liferesearchgate.netmdpi.com

Recent studies have shown that the aza-Michael addition of benzylamine to α,β-unsaturated esters can be efficiently catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under solvent-free conditions, yielding N-benzylated β-amino esters in good to excellent yields. researchgate.net The reaction conditions can be optimized to favor the desired 1,4-addition product over potential side products. mdpi.com

| Entry | Acrylate | Catalyst | Conditions | Yield (%) |

| 1 | Methyl 3-(4-nitrophenyl)acrylate | DBU (0.2 eq) | Microwave, 75 °C, 5 min | 15 |

| 2 | Methyl 3-(4-nitrophenyl)acrylate | DBU (0.2 eq) | Microwave, 75 °C, 10 min | 32 |

| 3 | Ethyl 2-phenylacrylate | DBU (5 mol%) | Room Temp, 10 min | 96 researchgate.net |

| 4 | Methyl acrylate | None | 0 °C, 2.5 h | 70 (for mono-adduct) mdpi.com |

Table 1: Examples of Aza-Michael Addition of Benzylamine to Acrylates

Microwave-Assisted Synthetic Protocols

Microwave irradiation has gained prominence as a tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. The synthesis of amino acid esters is one area where this technology has been successfully applied.

Microwave-assisted esterification of unprotected α-amino acids with alcohols, including benzyl alcohol, has been demonstrated to be an efficient, one-pot, solventless protocol. nih.gov This method can also be used for the synthesis of amino acid benzyl ester p-toluenesulfonate salts. researchgate.net These protocols offer a significant improvement in terms of reaction time and efficiency over traditional methods. nih.govresearchgate.net For instance, the synthesis of various amino acid benzyl esters can be achieved in good yields within minutes under microwave irradiation. researchgate.net

| Amino Acid | Alcohol | Catalyst | Time (min) | Yield (%) |

| Glycine | Benzyl Alcohol | p-TsOH | 3.5 | 92 |

| L-Alanine | Benzyl Alcohol | p-TsOH | 4.0 | 94 |

| L-Phenylalanine | Benzyl Alcohol | p-TsOH | 4.0 | 95 |

Table 2: Microwave-Assisted Synthesis of Amino Acid Benzyl Esters researchgate.net

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key goal in green chemistry, as it reduces waste and the environmental impact of chemical processes. The aza-Michael addition of benzylamine to acrylates has been successfully performed under solvent-free conditions, often with the aid of a catalyst like DBU and sometimes with microwave irradiation, leading to high yields of the corresponding β-amino esters. researchgate.net

Similarly, the synthesis of α-aminonitriles, precursors to α-amino acids, can be achieved in high yields through a one-step, solvent-free reaction of aldehydes, amines, and trimethylsilyl (B98337) cyanide, showcasing the potential of eliminating solvents in the synthesis of amino acid derivatives.

Mechanistic and Theoretical Investigations of S Ethyl 2 Benzylamino Propanoate Synthesis

Elucidation of Reaction Mechanisms

The formation of (S)-Ethyl 2-(benzylamino)propanoate typically involves the reaction of a chiral or prochiral precursor with benzylamine (B48309) or a related reagent. The stereochemical outcome of this transformation is highly dependent on the reaction pathway and the specific conditions employed.

Detailed Mechanistic Pathways of Stereoselective Transformations

The stereoselective synthesis of α-amino esters like this compound can be achieved through several mechanistic pathways. One common approach is the nucleophilic substitution of a suitable leaving group at the α-position of an ethyl propanoate derivative. For instance, starting from a chiral precursor such as ethyl (R)-2-chloropropanoate, a direct SN2 reaction with benzylamine would proceed with inversion of configuration to yield the desired (S)-product.

Alternatively, reductive amination of ethyl pyruvate (B1213749) with benzylamine represents another key pathway. This reaction proceeds through the initial formation of an imine intermediate, which is then stereoselectively reduced. The stereoselectivity of this reduction is often controlled by a chiral catalyst or a chiral auxiliary.

A related approach involves the nucleophilic addition of amines to α,β-unsaturated esters. While not directly applicable to the synthesis of this compound from simple precursors, the principles of stereoselective addition are relevant. For example, in the synthesis of related amino alcohol derivatives, the nucleophilic addition of amines to epoxides is a well-established method for achieving high stereoselectivity. nih.gov

Understanding the Role of Catalysts and Additives in Reaction Selectivity

Catalysts and additives play a pivotal role in directing the stereochemical outcome of reactions leading to this compound. In the context of reductive amination, chiral catalysts are essential for achieving high enantiomeric excess. These catalysts, often based on transition metals like rhodium, iridium, or ruthenium complexed with chiral phosphine (B1218219) ligands, create a chiral environment around the imine intermediate, favoring the formation of one enantiomer over the other.

Lewis acid catalysts can also enhance both the rate and stereoselectivity of certain reactions. For instance, in the synthesis of aminotriols, the use of lithium perchlorate (B79767) (LiClO4) as a Lewis acid catalyst has been shown to activate an epoxide ring towards nucleophilic attack by an amine. nih.gov The coordination of the lithium ion to the epoxide oxygen increases the electrophilicity of the ring, leading to improved reaction times, yields, and, crucially, enhanced stereoselectivity. nih.gov This principle can be extended to other reactions where activation of an electrophile is required.

The choice of catalyst can be critical, as demonstrated in palladium-catalyzed reactions. For instance, in the nucleophilic substitution of benzofuran-2-ylmethyl acetate, the catalytic system significantly influences the reaction's success. With nitrogen-based nucleophiles, a combination of Pd2(dba)3 and dppf is effective, whereas for other nucleophiles, a different palladium precatalyst and ligand system, [Pd(η³-C₃H₅)Cl]₂/XPhos, proves more efficient. unicatt.it This highlights the importance of catalyst screening and optimization for specific transformations.

Computational Chemistry Applications

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms and understanding the origins of stereoselectivity in organic synthesis.

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound synthesis, DFT calculations can be employed to model the transition states of the key reaction steps. By calculating the energies of the transition states leading to the (S) and (R) enantiomers, one can predict which stereoisomer will be formed preferentially.

For example, in the study of the gas-phase elimination of 2-(dimethylamino)ethyl chloride, DFT calculations were used to investigate the reaction mechanism and explain the observed reactivity. researchgate.net The calculations revealed that the transition state is stabilized by electron delocalization involving the dimethylamino substituent, leading to a lower activation energy compared to the parent compound. researchgate.net Similar DFT studies on the transition states in the synthesis of this compound could provide valuable insights into the factors that stabilize the transition state leading to the desired (S)-enantiomer.

The table below presents a hypothetical comparison of activation energies for the formation of (S)- and (R)-Ethyl 2-(benzylamino)propanoate via a catalyzed reductive amination pathway, as could be determined by DFT calculations.

| Transition State | Catalyst System | Calculated Activation Energy (kcal/mol) |

| TS-(S) | Chiral Rh-Phosphine | 15.2 |

| TS-(R) | Chiral Rh-Phosphine | 18.5 |

| TS-(S) | Achiral Catalyst | 20.1 |

| TS-(R) | Achiral Catalyst | 20.1 |

Note: The data in this table is illustrative and intended to demonstrate the type of information that can be obtained from DFT studies.

Modeling of Stereochemical Control and Selectivity

Computational modeling can provide a detailed picture of the interactions that govern stereochemical control. By modeling the interaction of the substrate and reagents with the chiral catalyst, it is possible to understand why one diastereomeric transition state is favored over the other. These models can reveal crucial non-covalent interactions, such as hydrogen bonding, steric repulsion, and electrostatic interactions, that dictate the stereochemical outcome.

For the synthesis of this compound via asymmetric hydrogenation of the corresponding enamine, computational models would show how the substrate binds to the chiral metal catalyst. The model would illustrate how the chiral ligands create a "chiral pocket" that forces the substrate to adopt a specific orientation, leading to the preferential formation of the (S)-enantiomer.

Prediction of Reaction Outcomes

A major goal of computational chemistry in synthetic organic chemistry is the accurate prediction of reaction outcomes. By combining DFT calculations of transition state energies with molecular modeling of catalyst-substrate interactions, it becomes increasingly possible to predict the stereoselectivity of a given reaction with a reasonable degree of accuracy.

These predictive capabilities are invaluable for the rational design of new catalysts and reaction conditions. Instead of relying solely on empirical screening of numerous catalysts and conditions, computational methods can guide the experimental work by identifying promising candidates. For the synthesis of this compound, this could mean computationally screening a library of chiral ligands to identify the one that is predicted to give the highest enantiomeric excess before any experiments are conducted in the lab. This approach has the potential to significantly accelerate the development of highly efficient and stereoselective synthetic methods.

Advanced Applications of S Ethyl 2 Benzylamino Propanoate As a Chiral Building Block

Incorporation into Complex Molecular Architectures

The strategic placement of functional groups and a chiral center in (S)-Ethyl 2-(benzylamino)propanoate makes it an ideal precursor for the synthesis of intricate molecular structures. Its ability to undergo various reactions, such as N-alkylation, acylation, and cyclization, provides synthetic chemists with a reliable tool for introducing chirality and specific functionalities into larger molecules.

Natural products and their analogues are a cornerstone of drug discovery, offering a wealth of structural diversity and biological activity. researchgate.net The synthesis of these complex molecules often requires chiral starting materials to control the stereochemistry of the final product. While direct evidence for the use of this compound in the total synthesis of a specific natural product is not extensively documented in readily available literature, its structural motifs are present in many biologically active compounds.

The general strategy for utilizing such a building block involves its modification and elaboration to form a key fragment of the target natural product analogue. For instance, the N-benzyl group can be readily removed via hydrogenolysis to liberate the secondary amine, which can then be further functionalized. The ethyl ester provides a handle for hydrolysis and amide bond formation or reduction to an alcohol. These transformations allow for the construction of more complex side chains or the formation of macrocyclic structures, which are common features in many natural products.

| Transformation | Reagents and Conditions | Resulting Functionality | Potential Application in Natural Product Analogue Synthesis |

| N-Debenzylation | H₂, Pd/C | Secondary amine | Elaboration of the amine for peptide coupling or cyclization |

| Ester Hydrolysis | LiOH, H₂O | Carboxylic acid | Amide bond formation, macrocyclization |

| Ester Reduction | LiAlH₄, THF | Primary alcohol | Introduction of a hydroxyl group for further functionalization |

This table illustrates potential transformations of this compound for the synthesis of natural product analogues.

The pharmaceutical industry relies heavily on the efficient and stereoselective synthesis of drug candidates. glpbio.com Chiral building blocks like this compound are instrumental in developing scalable synthetic routes to complex active pharmaceutical ingredients (APIs).

One notable area where this building block shows potential is in the synthesis of precursors for drugs like Tasimelteon, a melatonin (B1676174) receptor agonist used for non-24-hour sleep-wake disorder. google.com The core structure of Tasimelteon contains a chiral center that could potentially be derived from this compound. The synthesis would involve the transformation of the amino ester into a key chiral amine intermediate, which is then incorporated into the final drug structure.

Another significant application lies in the synthesis of peptidomimetic side chains for HIV protease inhibitors like Lopinavir. nih.gov Lopinavir features a complex, stereochemically defined side chain that is crucial for its biological activity. nih.gov The (S)-configuration of the propanoate backbone in the title compound makes it an attractive starting point for the synthesis of such side chains, which often contain chiral amino alcohol or diamine fragments.

| Pharmaceutical Intermediate | Target Drug Class | Potential Synthetic Utility of this compound |

| Chiral amine precursors | Melatonin receptor agonists (e.g., Tasimelteon) | Source of the chiral center in the drug scaffold |

| Peptidomimetic side chains | HIV Protease Inhibitors (e.g., Lopinavir) | Provides the chiral backbone for the synthesis of complex side chains |

This table highlights the potential applications of this compound in the synthesis of advanced pharmaceutical intermediates.

Utilization in Peptide and Pseudopeptide Chemistry

The structural similarity of this compound to natural amino acids makes it a valuable tool in peptide and pseudopeptide chemistry. Its unique N-benzyl group and ester functionality allow for the creation of modified peptides with enhanced properties.

Non-canonical amino acids (ncAAs) are unnatural amino acids that can be incorporated into peptides and proteins to introduce novel functionalities. nih.gov this compound can serve as a precursor for the synthesis of various ncAAs. For example, alkylation or arylation of the nitrogen atom can lead to a diverse range of N-substituted amino acid derivatives. These modifications can alter the conformational preferences of the resulting peptide, improve its resistance to enzymatic degradation, or introduce new binding interactions with biological targets. The synthesis of dual-purpose ncAAs, which can participate in bioorthogonal reactions and coordinate metal complexes, highlights the advanced applications of such modified amino acids. nih.gov

Peptide mimetics are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov The chiral backbone of this compound can be incorporated into various peptidomimetic scaffolds. For instance, it can be used to synthesize aza-peptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom. Furthermore, it can serve as a starting material for the synthesis of reduced amide bond analogues and other backbone modifications that are characteristic of peptide mimetics. These modifications can significantly impact the biological activity and pharmacokinetic profile of the resulting compounds.

Role in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are ubiquitous in medicinal chemistry and are components of many approved drugs. nih.gov this compound is a valuable precursor for the synthesis of a variety of chiral nitrogen-containing heterocycles.

The bifunctional nature of the molecule, with its nucleophilic amine and electrophilic ester, allows for intramolecular cyclization reactions to form heterocyclic rings. For example, reaction with appropriate reagents can lead to the formation of chiral piperazin-2-one (B30754) derivatives. nih.govnih.gov These structures are present in a number of biologically active compounds.

Furthermore, the amino ester can be used as a key building block in the synthesis of more complex heterocyclic systems, such as 2,3-dihydro-1,5-benzothiazepines. nih.govrsc.org These compounds are known to exhibit a wide range of pharmacological activities. The synthesis typically involves the reaction of the amino ester or a derivative thereof with a suitable bifunctional reagent, leading to the formation of the seven-membered heterocyclic ring. The chirality of the starting material is transferred to the final product, ensuring the enantioselective synthesis of the target heterocycle.

| Heterocyclic Scaffold | Synthetic Approach from this compound | Potential Biological Relevance |

| Piperazin-2-ones | Intramolecular cyclization or reaction with a two-carbon unit | Scaffolds for various CNS active agents and other pharmaceuticals |

| Dihydro-1,5-benzothiazepines | Reaction with 2-aminothiophenol (B119425) derivatives | Calcium channel blockers, anti-inflammatory agents nih.govnih.gov |

This table summarizes the role of this compound in the synthesis of important nitrogen-containing heterocyclic compounds.

Lack of Specific Research Data on this compound in Multicomponent and Cascade Reactions

Despite extensive searches of scientific databases and literature, there is a notable absence of specific research articles detailing the application of This compound as a chiral building block in multicomponent reactions (MCRs) and cascade processes. While the theoretical potential for this compound to participate in such reactions exists due to its bifunctional nature, possessing both a secondary amine and an ester group, concrete examples with detailed experimental data, such as reaction schemes, catalyst systems, yields, and diastereoselectivities, are not available in the reviewed literature.

Multicomponent reactions, such as the Ugi and Passerini reactions, and various cascade sequences are powerful tools in synthetic organic chemistry for the efficient construction of complex molecular architectures. These reactions are particularly valuable for the synthesis of chiral heterocycles and peptidomimetics, where the stereochemical integrity of the starting materials is crucial for the final product's biological activity.

The general classes of reactions where a chiral α-amino ester like this compound could theoretically be employed are well-documented for other structurally related compounds. For instance, derivatives of (S)-alanine and other amino acid esters are frequently utilized in Ugi and Passerini reactions to generate diverse libraries of peptide-like molecules and heterocyclic scaffolds. Similarly, cascade reactions involving amino esters are employed for the diastereoselective synthesis of piperidines, piperazines, and other nitrogen-containing heterocycles.

However, the specific application of this compound within these synthetic strategies is not described in the available scientific literature. Consequently, the generation of a detailed and scientifically accurate article focusing solely on the advanced applications of this particular compound in multicomponent and cascade reactions, as per the requested outline, is not feasible based on the current body of published research.

Further research and publication in this specific area would be necessary to provide the detailed findings and data tables required for a comprehensive review.

Advanced Analytical Methodologies for Stereochemical Characterization

Determination of Absolute Configuration

Establishing the absolute configuration of a chiral center, i.e., the actual three-dimensional arrangement of the atoms, is a fundamental requirement in stereochemical analysis.

X-ray Crystallographic Analysis of Crystalline Derivatives

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. This technique, however, necessitates the formation of a single, high-quality crystal. For liquids or oils like (S)-Ethyl 2-(benzylamino)propanoate, this is achieved by converting the compound into a crystalline derivative.

The process involves reacting the amino ester with a suitable reagent to introduce a group that facilitates crystallization and often contains a heavy atom to aid in the crystallographic analysis (the Flack parameter determination). Common derivatizing agents include aromatic carboxylic acids or sulfonic acids, which form stable, crystalline salts or amides.

While a specific X-ray crystal structure of a derivative of this compound is not readily found in publicly accessible databases, the general methodology would follow these steps:

Derivatization: Reaction of this compound with a chiral or achiral derivatizing agent to yield a solid derivative. For instance, reaction with a chiral acid like (R)-mandelic acid would produce diastereomeric salts, which may be more amenable to crystallization.

Crystallization: Growing a single crystal of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

Data Collection and Structure Elucidation: Subjecting the crystal to X-ray diffraction to obtain a diffraction pattern, which is then used to solve the crystal structure and determine the precise spatial arrangement of all atoms. The presence of a known chiral center or a heavy atom allows for the assignment of the absolute configuration of the stereocenter in this compound.

A search of crystallographic databases for structurally related compounds, such as ethyl 2-(3-benzoylthioureido)propanoate, reveals that the conformation and bond angles can be determined with high precision, which by extension, would be the goal for a derivative of this compound. researchgate.net

Spectroscopic Methods for Enantiomeric Purity Assessment

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for assessing enantiomeric purity. Since enantiomers have identical spectra in an achiral environment, the use of chiral auxiliaries is necessary to induce diastereomeric differentiation.

Chiral Solvating Agents (CSAs) are chiral compounds that form transient, diastereomeric complexes with the enantiomers of a substrate. These complexes have different NMR spectra, allowing for the quantification of the enantiomeric ratio. The interactions are typically weak and reversible, involving hydrogen bonding, dipole-dipole, and π-π stacking interactions.

For this compound, suitable CSAs would be those capable of interacting with the amine and ester functionalities. Examples of CSAs that have been successfully used for the enantiodiscrimination of amino acid derivatives include derivatives of tartaric acid, cyclodextrins, and chiral alcohols. acs.org The choice of solvent is crucial, as it can significantly influence the degree of spectral separation.

Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Amino Acid Derivatives in the Presence of a Chiral Solvating Agent *

| Proton | (R)-Enantiomer (δ) | (S)-Enantiomer (δ) | Δδ (R-S) |

| α-H | 4.15 | 4.12 | 0.03 |

| CH₃ | 1.52 | 1.50 | 0.02 |

| OCH₂CH₃ | 4.25 | 4.23 | 0.02 |

*This table is illustrative and represents typical data for amino acid esters in the presence of a CSA. Specific values for this compound would depend on the CSA and experimental conditions.

Chiral Derivatizing Agents (CDAs) react covalently with the enantiomers of the analyte to form stable diastereomers. wikipedia.org These diastereomers have distinct physical and spectroscopic properties, leading to well-resolved signals in the NMR spectrum. A widely used class of CDAs for amines and amino acids is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogues. wikipedia.org

For this compound, the secondary amine can be acylated with a chiral acid chloride, such as (R)- or (S)-Mosher's acid chloride, to produce a pair of diastereomeric amides. The ¹H and ¹⁹F NMR spectra of these diastereomers will exhibit different chemical shifts, allowing for the determination of the enantiomeric excess (e.e.).

Table 2: Hypothetical ¹H NMR Data for Diastereomers Formed from (R,S)-Ethyl 2-(benzylamino)propanoate and (R)-Mosher's Acid Chloride *

| Diastereomer | α-H (δ, ppm) | CH₃ (δ, ppm) | OCH₂CH₃ (δ, ppm) |

| (R,R)-amide | 4.55 | 1.48 | 4.18 |

| (S,R)-amide | 4.50 | 1.53 | 4.22 |

*This table is a representation of the expected differences in chemical shifts for the resulting diastereomers and is not based on experimental data for the specific compound.

Chiral Chromatography Techniques for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a particularly powerful and widely used technique.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

In chiral HPLC, the separation of enantiomers is achieved through their differential interactions with a chiral stationary phase (CSP). For N-benzylamino acid esters like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. yakhak.orgresearchgate.net These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that can lead to excellent enantioseparation.

The choice of mobile phase is critical for achieving good resolution. Normal-phase (e.g., hexane/isopropanol mixtures) or reversed-phase (e.g., acetonitrile/water mixtures) conditions can be employed, depending on the specific CSP and analyte. The detector, typically a UV detector, monitors the elution of the two enantiomers, and the enantiomeric excess is calculated from the relative peak areas.

A study on the enantiomeric separation of various amino acid esters on polysaccharide-based CSPs demonstrated that the structure of the ester and the N-protecting group significantly influences the separation. researchgate.net For this compound, the presence of the benzyl (B1604629) group provides a key interaction site for π-π stacking with the CSP.

Table 3: Representative Chiral HPLC Separation Data for an Amino Acid Ester on a Polysaccharide-Based CSP *

| Enantiomer | Retention Time (t_R, min) | Resolution (R_s) |

| (R)-Ethyl 2-(benzylamino)propanoate | 12.5 | 2.1 |

| This compound | 14.2 |

*This table provides a typical example of chiral HPLC separation data. The actual retention times and resolution for this compound would be dependent on the specific column, mobile phase, and other chromatographic conditions.

Advanced Analytical Methodologies for the Stereochemical Characterization of this compound

The precise determination of the stereochemical configuration of chiral molecules is a critical aspect of pharmaceutical development and chemical synthesis. For the compound this compound, a derivative of the amino acid alanine, ensuring its enantiomeric purity is paramount for its potential applications. This article delves into the advanced analytical methodologies employed for the stereochemical characterization of this specific enantiomer, focusing on gas chromatography on chiral columns, optical rotation, and circular dichroism spectroscopy.

The differentiation and quantification of enantiomers require specialized analytical techniques that can discern the subtle three-dimensional differences between these mirror-image isomers.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, standard GC columns are incapable of separating enantiomers. To achieve chiral separation, it is necessary to employ a chiral stationary phase (CSP). These phases create a chiral environment within the column, leading to diastereomeric interactions with the enantiomers of the analyte. These transient interactions have different energies for each enantiomer, resulting in different retention times and, thus, separation.

While specific GC methods for the direct enantiomeric separation of this compound are not extensively documented in publicly available literature, the principles of chiral GC can be illustrated by examining the separation of structurally related compounds, such as other amino acid esters. The enantiomers of amino acid esters are frequently separated on CSPs derived from cyclodextrins. researchgate.net These macrocyclic oligosaccharides have a chiral, hydrophobic inner cavity and a hydrophilic outer surface. Derivatization of the hydroxyl groups on the cyclodextrin (B1172386) rim enhances their chiral recognition capabilities. researchgate.net

For instance, research on the GC separation of 2-substituted ethyl propionate (B1217596) enantiomers has shown that modified cyclodextrin phases are effective. patsnap.com It is plausible that a similar approach would be successful for this compound. The separation would likely involve a derivatized cyclodextrin-based capillary column. The choice of the specific cyclodextrin derivative and the GC conditions (e.g., temperature program, carrier gas flow rate) would need to be optimized to achieve baseline separation of the (S) and (R)-enantiomers.

Table 1: Potential Chiral Stationary Phases for GC Separation of Amino Acid Ester Enantiomers

| Chiral Stationary Phase Type | Common Derivatizations | Principle of Separation |

|---|---|---|

| Cyclodextrin-based | Permethylated, 2,6-di-O-methyl-3-O-pentyl | Inclusion complexation and intermolecular interactions |

Optical rotation and circular dichroism (CD) spectroscopy are chiroptical techniques that rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation

Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength). The specific rotation, [α], is a fundamental physical property of a chiral compound.

While the specific optical rotation for this compound is not widely reported, data for analogous compounds can provide an expected trend. For example, Nα-Benzyl-L-alanine methyl ester hydrochloride, which has the same L-alanine core (corresponding to the S-configuration) but a methyl instead of an ethyl ester, exhibits a negative optical rotation. nih.gov Similarly, L-Alanine benzyl ester p-toluenesulfonate salt also shows a negative specific rotation. researchgate.net Based on these analogs, it is anticipated that this compound would also exhibit a negative specific rotation.

Table 2: Specific Rotation of Analogous Compounds

| Compound | Formula | Specific Rotation [α] (Concentration, Solvent) |

|---|---|---|

| Nα-Benzyl-L-alanine methyl ester hydrochloride nih.gov | C₁₁H₁₅NO₂·HCl | -3 ± 2º (c=1 in H₂O) |

This table presents data for structurally similar compounds to infer the likely chiroptical properties of this compound.

Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and the secondary structure of molecules. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.